Saclofen vs. Phaclofen and 2-OH-Saclofen: Radioligand Binding Affinity
In a direct comparative study, Saclofen was found to be significantly more potent than Phaclofen, but less potent than 2-Hydroxysaclofen, at inhibiting [3H]-baclofen binding to rat cerebellar membranes . This rank order of potency informs the selection of the appropriate antagonist for binding studies.
| Evidence Dimension | Inhibition of [3H]-baclofen binding (IC50) |
|---|---|
| Target Compound Data | 7.8 μM |
| Comparator Or Baseline | Phaclofen: 118 μM; 2-Hydroxysaclofen: 5.1 μM |
| Quantified Difference | Saclofen is 15.1-fold more potent than Phaclofen; 2-OH-Saclofen is 1.5-fold more potent than Saclofen. |
| Conditions | Rat cerebellar membranes; [3H](-)-baclofen as the radioligand |
Why This Matters
Saclofen provides an intermediate potency between the weak antagonist Phaclofen and the more potent 2-OH-Saclofen, allowing for a more nuanced experimental design and validation of findings across a potency range.
- [1] Drew, C. A., Johnston, G. A., Kerr, D. I., & Ong, J. (1990). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neuroscience Letters, 113(1), 107–110. View Source
